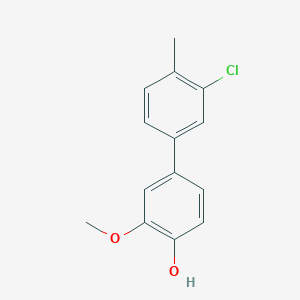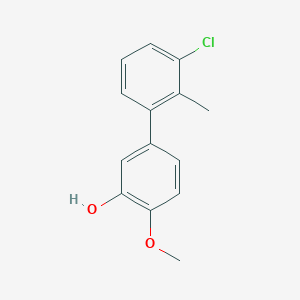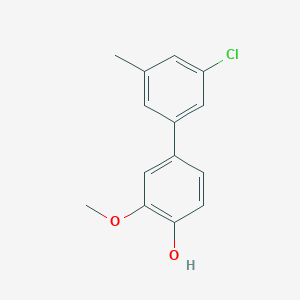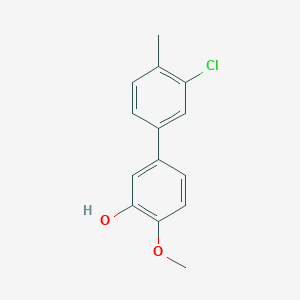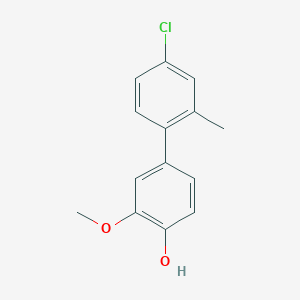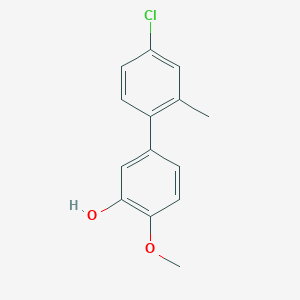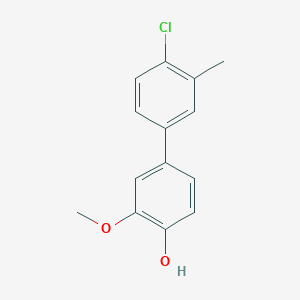
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95% (abbreviated 4-CMP-2-MP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white solid with a melting point of 80-82 °C and a boiling point of 178-180 °C. 4-CMP-2-MP has a molecular weight of 204.58 g/mol and is soluble in water and alcohol. It is a derivative of phenol and contains both an aromatic ring and a methoxy group.
Wissenschaftliche Forschungsanwendungen
4-CMP-2-MP has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe for the detection of proteins and as an inhibitor of enzymes such as tyrosinase and xanthine oxidase. It has also been used as a model compound for the study of the structure and reactivity of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-CMP-2-MP is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as a fluorescent probe by binding to certain molecules and emitting light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-2-MP are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase, which are involved in the metabolism of certain compounds. It has also been shown to have antioxidant properties, which could be beneficial in certain medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-CMP-2-MP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a suitable reagent for a variety of reactions. However, it is important to note that 4-CMP-2-MP can be toxic if ingested and should be handled with care. It is also important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.
Zukünftige Richtungen
The potential applications of 4-CMP-2-MP are vast and further research is necessary to fully understand its biochemical and physiological effects. Possible future directions include further research into its enzyme inhibition properties, its potential as an antioxidant, and its potential for use in drug synthesis. Additionally, further research into its structure and reactivity could lead to the development of new compounds with similar properties. Finally, research into its potential as a fluorescent probe could lead to the development of new methods for the detection of proteins and other molecules.
Synthesemethoden
4-CMP-2-MP can be synthesized from 4-chloro-3-methylphenol via a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to form 4-(4-chloro-3-methylphenyl)-2-methanesulfonate. The second step involves the reaction of 4-(4-chloro-3-methylphenyl)-2-methanesulfonate with a base, such as sodium hydroxide, to form 4-(4-chloro-3-methylphenyl)-2-methoxyphenol.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMJEDPMYMPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685605 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-79-9 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







